molecular formula C20H19F6N3O B4569716 N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Cat. No.: B4569716
M. Wt: 431.4 g/mol
InChI Key: HKRIFKGREKHTLV-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a useful research compound. Its molecular formula is C20H19F6N3O and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.14323121 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Synthesis and Characterization

N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, while not directly cited in available literature, relates closely to compounds with trifluoromethyl groups and piperazine rings, which are often explored for their potential biological activities and synthetic applications. For instance, the synthesis and characterization of related compounds have been detailed, highlighting their potential in developing new therapeutic agents. One study focused on the synthesis and anti-tumor activities of novel isoxazole compounds, where a key intermediate bearing resemblance to the compound demonstrated promising biological activities (Qi Hao-fei, 2011). Similarly, another research initiative synthesized and evaluated a compound for its suitability as a PET ligand for central NK1 receptors, showcasing the methodological approach to explore the diagnostic potential of such molecules (M. V. D. Mey et al., 2005).

Chemical Structure and Physical Properties

The chemical structure and physical properties of compounds containing trifluoromethyl groups and piperazine rings have been subjects of interest due to their relevance in medicinal chemistry and material science. For example, research into the crystal structure of related compounds provides insights into their molecular configurations and interactions, aiding in the understanding of their chemical behavior and potential applications (Xuejun Chen et al., 2007). Furthermore, the exploration of N-halogeno compounds, including those with trifluoromethyl groups, illuminates their role as electrophilic fluorinating agents, underscoring their utility in organic synthesis (R. Banks et al., 1996).

Biological Activities and Applications

The biological activities of compounds featuring trifluoromethyl and piperazine components are extensively researched, with studies ranging from their anti-tumor properties to their roles as ligands for PET imaging. The development of novel isoxazole compounds has revealed some derivatives with enhanced anti-tumor activities, signifying the therapeutic potential of such molecules (Qi Hao-fei, 2011). Additionally, the synthesis and biodistribution of specific PET ligands indicate the application of these compounds in neuroimaging, providing valuable tools for medical diagnostics and research (M. V. D. Mey et al., 2005).

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3O/c21-19(22,23)14-4-3-5-15(12-14)29-10-8-28(9-11-29)13-18(30)27-17-7-2-1-6-16(17)20(24,25)26/h1-7,12H,8-11,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRIFKGREKHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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